molecular formula C14H16F2N2O3 B6045507 5-(difluoromethyl)-1-(4-ethoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

5-(difluoromethyl)-1-(4-ethoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B6045507
M. Wt: 298.28 g/mol
InChI Key: YKMTVBHBAVSAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(difluoromethyl)-1-(4-ethoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol, also known as DFP-10825, is a novel compound that has been synthesized for potential use in scientific research. This compound has shown promise in various studies due to its unique structure and potential biological effects.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-(4-ethoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, studies have shown that it can inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β activity has been shown to have therapeutic potential in various diseases, including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
5-(difluoromethyl)-1-(4-ethoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. In addition, 5-(difluoromethyl)-1-(4-ethoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to protect neurons from oxidative stress and has neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(difluoromethyl)-1-(4-ethoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its unique structure, which allows for potential therapeutic effects in various diseases. In addition, 5-(difluoromethyl)-1-(4-ethoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to have low toxicity in animal models.
One limitation of using 5-(difluoromethyl)-1-(4-ethoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of 5-(difluoromethyl)-1-(4-ethoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol.

Future Directions

There are several future directions for research on 5-(difluoromethyl)-1-(4-ethoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol. One area of research is to further investigate its potential therapeutic effects in cancer and neurodegenerative diseases. In addition, more research is needed to fully understand the mechanism of action of 5-(difluoromethyl)-1-(4-ethoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol. Finally, research is needed to develop more efficient methods for administering 5-(difluoromethyl)-1-(4-ethoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol in vivo.

Synthesis Methods

The synthesis of 5-(difluoromethyl)-1-(4-ethoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol involves several steps. The starting material is 4-ethoxybenzoylhydrazine, which is reacted with 2,2-difluoroacetaldehyde to produce the intermediate 5-(difluoromethyl)-1-(4-ethoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol. The final compound is obtained by treating the intermediate with a strong acid.

Scientific Research Applications

5-(difluoromethyl)-1-(4-ethoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has shown potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 5-(difluoromethyl)-1-(4-ethoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has antiproliferative effects on cancer cells and can induce apoptosis. In addition, 5-(difluoromethyl)-1-(4-ethoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the growth of tumors in animal models.
Another area of research where 5-(difluoromethyl)-1-(4-ethoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has shown promise is in the treatment of neurodegenerative diseases. Studies have shown that 5-(difluoromethyl)-1-(4-ethoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol can protect neurons from oxidative stress and has neuroprotective effects.

properties

IUPAC Name

[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O3/c1-3-21-11-6-4-10(5-7-11)12(19)18-14(20,13(15)16)8-9(2)17-18/h4-7,13,20H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMTVBHBAVSAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C)(C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl](4-ethoxyphenyl)methanone

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